
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms and the formation of the hydroxyl group. One common method is the fluorination of a suitable precursor, such as 3-hydroxy-1-phenyl-4-penten-1-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-phenyl-4-penten-1-one.
Reduction: Formation of 2,2-difluoro-3-hydroxy-1-phenyl-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-phenyl-4-penten-1-one:
3-Hydroxy-1-phenyl-4-penten-1-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
209474-41-9 |
|---|---|
Molecular Formula |
C11H10F2O2 |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h2-7,9,14H,1H2 |
InChI Key |
NIRNDRQFKVKZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


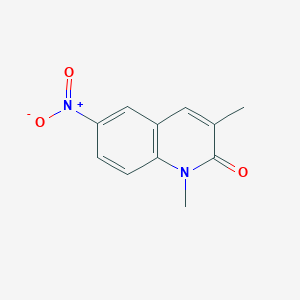
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

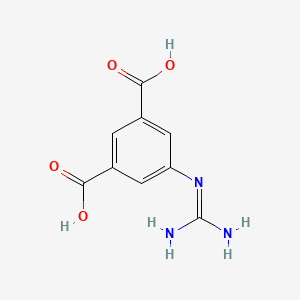
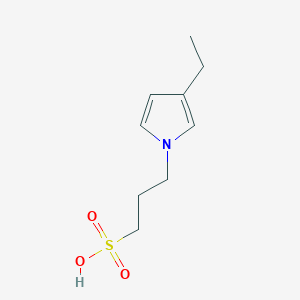
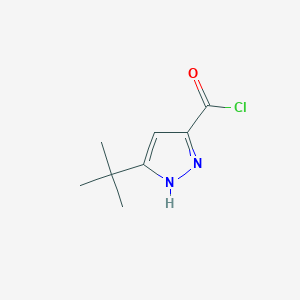

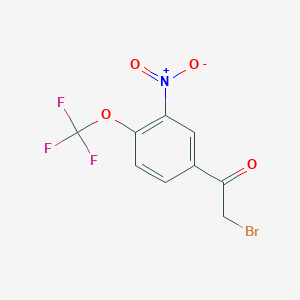
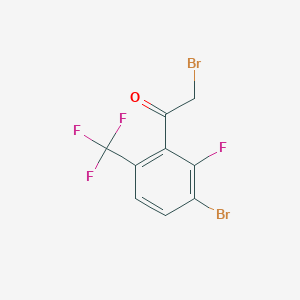
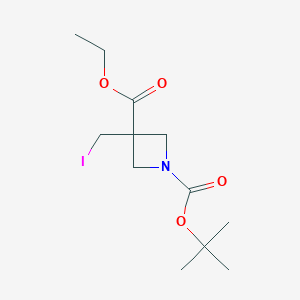
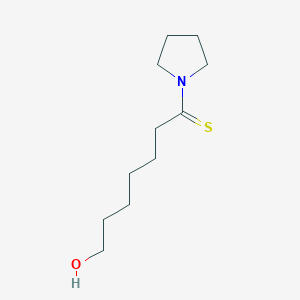
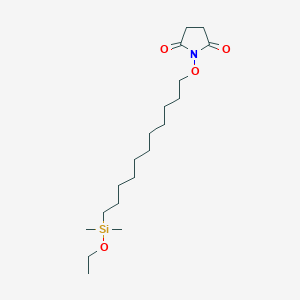
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
